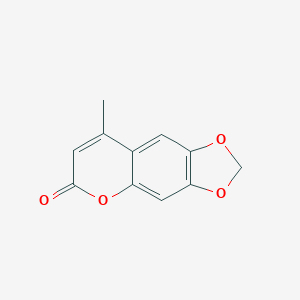

4-Methyl-6,7-methylenedioxycoumarin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coumarins, including 4-Methyl-6,7-methylenedioxycoumarin, are a class of organic chemical compounds that belong to the benzopyrone family. These compounds are of significant interest due to their wide range of biological activities and applications in various fields.

Synthesis Analysis

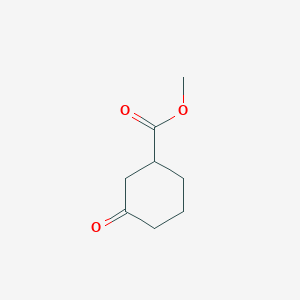

The synthesis of coumarins can be achieved through several methods, with the Pechmann condensation being one of the most common approaches. This involves the condensation of phenols with β-keto esters in the presence of acid catalysts. For example, the synthesis of 3-amino-4-methyl-6-methoxy-7-hydroxycoumarin was successfully achieved via the Pechmann condensation, catalyzed by para-toluenesulfonic acid under solvent-free conditions, a method that could potentially be adapted for synthesizing 4-Methyl-6,7-methylenedioxycoumarin (Qian, 2011).

Molecular Structure Analysis

The molecular structure of coumarins can be determined using techniques like X-ray diffractometry and various computational methods. A study demonstrated the molecular structure determination of a related compound, 6-hydroxy-4-methyl-5,7-dinitrocoumarin, comparing experimental results with theoretical approaches (Quezada et al., 2006).

Chemical Reactions and Properties

Coumarins undergo various chemical reactions, such as the Claisen rearrangement, which involves the transformation of allyloxy coumarins to different structural variants. This rearrangement can be influenced by substituents present on the coumarin ring, potentially applicable to 4-Methyl-6,7-methylenedioxycoumarin for functional modifications (Ghantwal & Samant, 1999).

Physical Properties Analysis

The physical properties of coumarins, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. These properties can be significantly influenced by the specific substituents and structural modifications present in the coumarin derivatives.

Chemical Properties Analysis

Coumarins exhibit a wide range of chemical properties, including antioxidant, antibacterial, and photophysical activities. These properties are often explored for potential applications in medicine, agriculture, and materials science. For instance, certain 4-methylcoumarins have been synthesized and evaluated for their antioxidant activity, demonstrating the influence of different functionalities on their effectiveness (Tyagi et al., 2005).

Scientific Research Applications

Antitumor and Cytotoxic Attributes

Coumarin derivatives, including 4-Methyl-6,7-methylenedioxycoumarin, have shown promising antitumor attributes, offering a new direction in cancer therapy. These compounds have been identified to counteract mechanisms of multidrug tumor resistance, improve the sensitivity of tumors to phototherapy, and potentially reduce the side effects associated with current chemotherapeutic drugs. The specific structural requirements for maximum selectivity against various cancer phenotypes have been a focus, suggesting that modifications to the coumarin backbone can enhance antitumor activity while minimizing side effects.

Cytotoxicity and Cancer Therapy

The cytotoxic properties of 4-Methylumbelliferone (a closely related compound) and its derivatives against cancer cells highlight the potential of these compounds in developing new chemotherapeutic agents. Their exceptional activity in cancer therapy, including the ability to enhance tumor sensitivity to phototherapy and counter multidrug resistance, points towards a promising area of research in designing new drugs with improved selectivity and efficacy in treating various types of cancer (Mustafa, Abdulaziza, & Jasim, 2021).

Antitumor Attributes of Derivatives

Further exploration into the antitumor attributes of 4-Methylumbelliferone-based compounds reveals their potential in overcoming multidrug resistance, one of the major challenges in cancer treatment. The structural features of these compounds play a significant role in their antitumor activity, offering insights into designing newer derivatives with optimal activity and selectivity against different cancer phenotypes (Abdulaziz & Mustafa, 2020).

Pharmacological and Biological Activities

Coumarin derivatives exhibit a broad spectrum of pharmacological and biological effects. These include antitumor, anti-inflammatory, antiviral, and antibacterial properties, demonstrating the versatility of these compounds in medicinal chemistry.

- Bioactivities and Structure-Activity Relationships: The wide range of bioactivities of coumarins, including antitumor, anti-inflammatory, and antiviral effects, underscores the importance of these compounds in drug development. The structure-activity relationship analysis has shown that specific modifications to the coumarin structure can significantly enhance these activities, paving the way for the development of new therapeutic agents with coumarin scaffolds (Zhu & Jiang, 2018).

properties

IUPAC Name |

8-methyl-[1,3]dioxolo[4,5-g]chromen-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-2-11(12)15-8-4-10-9(3-7(6)8)13-5-14-10/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOGHIKJQRXPHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC3=C(C=C12)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346066 |

Source

|

| Record name | 4-Methyl-6,7-methylenedioxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6,7-methylenedioxycoumarin | |

CAS RN |

15071-04-2 |

Source

|

| Record name | 4-Methyl-6,7-methylenedioxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.